Zinc diisobutyldithiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

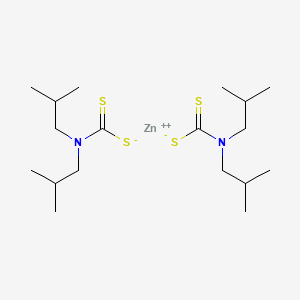

Zinc;N,N-bis(2-methylpropyl)carbamodithioate, also known as zinc diisobutyldithiocarbamate, is a chemical compound with the molecular formula C18H40N2S4Zn and a molecular weight of 478.15 g/mol . It is commonly used as a rubber vulcanization accelerator and has applications in various industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zinc diisobutyldithiocarbamate typically involves the reaction of zinc salts with N,N-bis(2-methylpropyl)dithiocarbamate. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH . The general reaction can be represented as follows:

Zn2++2N,N-bis(2-methylpropyl)dithiocarbamate−→Zn(N,N-bis(2-methylpropyl)dithiocarbamate)2

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then filtered, and the product is purified through recrystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Zinc;N,N-bis(2-methylpropyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: It can be reduced to form thiols and other reduced sulfur species.

Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various nucleophiles.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .

Aplicaciones Científicas De Investigación

Zinc;N,N-bis(2-methylpropyl)carbamodithioate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions and as a stabilizer in polymer chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Widely used as a rubber vulcanization accelerator and as an additive in lubricants and plastics.

Mecanismo De Acción

The mechanism of action of Zinc diisobutyldithiocarbamate involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the compound, making it an effective catalyst and stabilizer. The molecular targets and pathways involved include the interaction with sulfur-containing compounds and the stabilization of reactive intermediates .

Comparación Con Compuestos Similares

Similar Compounds

- Zinc diethyldithiocarbamate

- Zinc dibutyldithiocarbamate

- Zinc dimethyldithiocarbamate

Comparison

Zinc;N,N-bis(2-methylpropyl)carbamodithioate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc dithiocarbamates. Its branched alkyl groups offer steric hindrance, enhancing its performance as a rubber vulcanization accelerator and stabilizer .

Actividad Biológica

Zinc diisobutyldithiocarbamate (ZDBC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of the biological activity associated with ZDBC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ZDBC is a member of the dithiocarbamate family, characterized by the presence of a zinc ion coordinated to a diisobutyldithiocarbamate ligand. The general structure can be represented as follows:

where N-DBDC denotes diisobutyldithiocarbamate. The compound exhibits bidentate coordination through sulfur atoms from the dithiocarbamate moiety, which plays a crucial role in its biological interactions.

Inhibition of Carbonic Anhydrases

Dithiocarbamates, including ZDBC, have been identified as potent inhibitors of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in various physiological processes such as pH regulation and carbon dioxide transport. Research indicates that ZDBC and similar compounds can inhibit multiple isoforms of CAs at low nanomolar concentrations. The mechanism involves coordination to the zinc ion within the enzyme's active site through sulfur atoms, leading to structural alterations that impede enzyme activity .

Antimicrobial Properties

ZDBC has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that dithiocarbamates can disrupt microbial cell membranes and inhibit enzymatic functions critical for microbial survival. For instance, ZDBC has been evaluated for its efficacy against bacterial strains, revealing potential applications in treating infections and enhancing wound healing .

Antioxidant Activity

The antioxidant properties of ZDBC stem from its ability to scavenge free radicals and chelate metal ions that catalyze oxidative stress. This activity is particularly beneficial in dermatological applications where oxidative damage contributes to skin aging and various skin disorders. Zinc's role as a cofactor in numerous antioxidant enzymes further enhances the compound's protective effects .

Case Study 1: Inhibition of Carbonic Anhydrase Isoforms

A study published in 2012 highlighted the inhibitory effects of various dithiocarbamates on human carbonic anhydrase isoforms I, II, IX, and XII. Among these, ZDBC exhibited low nanomolar inhibition constants (KIs), indicating its potential as a therapeutic agent for conditions like glaucoma and cancer where these enzymes play pivotal roles .

| Dithiocarbamate | Inhibition Constant (nM) | Target Enzyme |

|---|---|---|

| ZDBC | 13.5 - 55.5 | hCA II |

| Other DTCs | Varies | Various CAs |

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of ZDBC against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This finding supports its potential use in topical formulations for wound care .

Case Study 3: Antioxidant Effects in Dermatology

Research exploring zinc's role in dermatology has shown that formulations containing zinc salts can enhance skin regeneration and reduce oxidative stress markers. A clinical trial involving zinc hyaluronate indicated improved healing rates for diabetic foot ulcers when combined with standard treatments .

Propiedades

IUPAC Name |

zinc;N,N-bis(2-methylpropyl)carbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCSVOOQKFAKT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36190-62-2 |

Source

|

| Record name | (T-4)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36190-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.